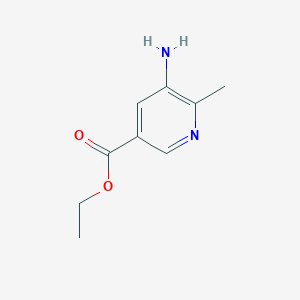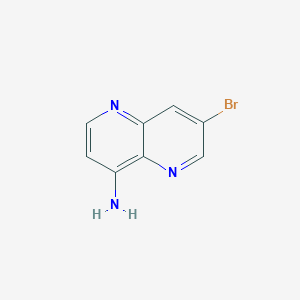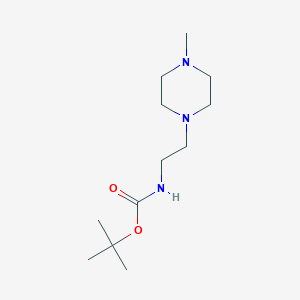
tert-Butyl (2-(4-methylpiperazin-1-yl)ethyl)carbamate
Vue d'ensemble
Description
“tert-Butyl (2-(4-methylpiperazin-1-yl)ethyl)carbamate” is a chemical compound with the molecular formula C12H25N3O2 . It is also known by its IUPAC name "tert-butyl 2- (4-methyl-1-piperazinyl)ethylcarbamate" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C12H25N3O2/c1-12(2,3)17-11(16)13-5-6-15-9-7-14(4)8-10-15/h5-10H2,1-4H3,(H,13,16)" . This indicates the presence of a carbamate group (OC(O)N), a tert-butyl group ((CH3)3C), and a 4-methylpiperazine group within the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 243.35 . It is a solid at room temperature and should be stored in a dry place .Applications De Recherche Scientifique
1. Intermediate in Pharmaceutical Synthesis
Tert-butyl (2-(4-methylpiperazin-1-yl)ethyl)carbamate serves as an important intermediate in the synthesis of biologically active compounds. One notable example is its role in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment. A study by Zhao et al. (2017) discusses the synthesis of a related compound, highlighting the compound's significance in pharmaceutical research.
2. Application in Stereoselective Synthesis
This compound is also used in stereoselective synthesis, a critical process in creating specific isomers of drug molecules. For instance, Ghosh et al. (2017) describe the enantioselective synthesis of tert-butyl carbamates, leading to the production of potent β-secretase inhibitors. This process underscores the compound's utility in developing drugs with precise molecular configurations Ghosh et al. (2017).
3. Ligands for Histamine Receptors
Another application is in the development of ligands for histamine H4 receptors. Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines, including compounds with tert-butyl (2-(4-methylpiperazin-1-yl)ethyl)carbamate, demonstrating potent in vitro activity and potential in treating inflammatory conditions and pain Altenbach et al. (2008).
4. Crystallographic and Synthetic Studies
The compound also plays a role in crystallographic and synthetic studies, contributing to the understanding of molecular structures and interactions. Baillargeon et al. (2017) discuss the isomorphous crystal structures of derivatives, including tert-butyl carbamates, providing insights into hydrogen and halogen bonds Baillargeon et al. (2017).
5. Utility in Directed Lithiation
The compound is also valuable in directed lithiation processes. Smith et al. (2013) explored the directed lithiation of tert-butyl carbamates, demonstrating the compound's utility in producing various substituted products, significant for organic synthesis Smith et al. (2013).
6. Source of Functionalized Carbamates
It is used as a source of functionalized carbamates. Ortiz et al. (1999) reported the use of tert-butyl carbamates in the preparation of functionalized carbamates, indicating its role in the versatile modification of organic compounds Ortiz et al. (1999).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
tert-butyl N-[2-(4-methylpiperazin-1-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)13-5-6-15-9-7-14(4)8-10-15/h5-10H2,1-4H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGDQOAVMOEVSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CCN(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-(4-methylpiperazin-1-yl)ethyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2,3-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1375014.png)

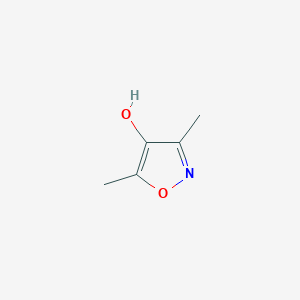
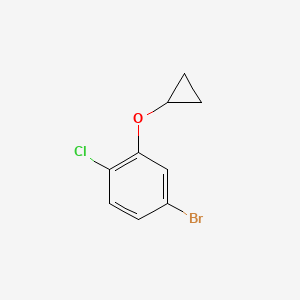

![ethyl 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B1375026.png)
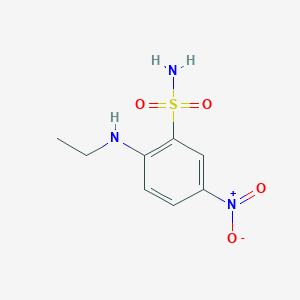
![3-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1375028.png)
